Product packaging for Methyl penta-2,4-dienoate(Cat. No.:CAS No. 2409-87-2)

Methyl penta-2,4-dienoate

Cat. No.: B153836
CAS No.: 2409-87-2
M. Wt: 112.13 g/mol
InChI Key: LJDLNNZTQJVBNJ-SNAWJCMRSA-N
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Description

Significance as a Conjugated Diene and α,β-Unsaturated Ester Motif

The chemical reactivity of methyl penta-2,4-dienoate (B1249696) is largely defined by two key structural features: the conjugated diene system and the α,β-unsaturated ester.

Conjugated dienes, which are hydrocarbons with alternating double and single bonds, are crucial in organic chemistry for their ability to participate in a wide array of reactions. theorango.comtheorango.com This conjugation leads to a delocalization of electrons across the system, resulting in increased stability. numberanalytics.com These systems are highly reactive and are fundamental in several chemical reactions, including polymerization and cycloadditions. theorango.comslideshare.net Dienes are essential building blocks for synthesizing complex molecules and are used in industrial applications for producing polymers and adhesives. numberanalytics.com

The α,β-unsaturated ester is another critical functional group within the molecule. In these compounds, the carbonyl group is conjugated with an alkene. wikipedia.org This conjugation renders them susceptible to nucleophilic attack at the β-carbon, a reactivity pattern known as vinylogous. wikipedia.org While α,β-unsaturated esters can be slow to react with certain electrophilic reagents, their reactivity can be enhanced, for instance, by Lewis acids that coordinate to the carbonyl oxygen. wikipedia.orgacs.orgsciforum.net This class of compounds is prone to polymerization and is used on a large scale for this purpose. wikipedia.org

The combination of these two motifs in methyl penta-2,4-dienoate makes it a versatile substrate in organic synthesis. It can participate in reactions characteristic of both functional groups, with the Diels-Alder reaction being a prominent example. ontosight.ai In these [4+2] cycloaddition reactions, the conjugated diene reacts with a dienophile to form a new six-membered ring, a powerful tool for constructing cyclic systems. numberanalytics.com

Historical Context of Research on Penta-2,4-dienoate Derivatives

Research into penta-2,4-dienoate derivatives, often broadly referred to as sorbates, has a notable history in organic chemistry. Early investigations focused on their synthesis and reactivity. For instance, methyl trans-2,4-pentadienoate has been used in reactions with enamines to synthesize 1,3-cyclohexadienes. acs.org

Over the last decade, significant interest has been directed towards conjugated dienes due to their commercial availability and ease of synthesis, making them valuable for various catalytic functionalization reactions. nih.gov Research has highlighted the versatility of dienes in demonstrating novel reactivity patterns with transition metals. nih.gov

The study of penta-2,4-dienoate derivatives extends to their application in the synthesis of nitrogen heterocycles through intramolecular Diels-Alder reactions. soton.ac.uk For example, secondary amino dienes derived from penta-2(E),4-dienoic acid have been used to create complex bicyclic lactams. soton.ac.uk Furthermore, substituted versions of this compound, such as methyl 5-chloropenta-2,4-dienoate, have been used as precursors in the stereoselective synthesis of insect sex pheromones. amanote.comresearchgate.net

The reactivity of these compounds continues to be an area of active research, with studies exploring their behavior in various chemical environments, such as gas-phase reactions with ozone. rsc.org The ongoing investigation into the synthesis and reactions of this compound and its derivatives underscores their continuing importance in advancing the field of organic chemistry. acs.orgrsc.org

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₈O₂
Molecular Weight112.13 g/mol
Density0.936 g/cm³
Boiling Point135.2 °C at 760 mmHg
Flash Point46.4 °C
Index of Refractionn20/D 1.484
CAS Number1515-75-9

Data sourced from references nih.gov.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O2 B153836 Methyl penta-2,4-dienoate CAS No. 2409-87-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2E)-penta-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-3-4-5-6(7)8-2/h3-5H,1H2,2H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDLNNZTQJVBNJ-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1515-75-9
Record name Methyl penta-2,4-dienoate
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Record name Methyl penta-2,4-dienoate
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Synthetic Methodologies and Strategies for Methyl Penta 2,4 Dienoate and Its Derivatives

Direct Esterification Approaches

Direct esterification of penta-2,4-dienoic acid (sorbic acid) with methanol (B129727) represents a straightforward and traditional method for the synthesis of methyl penta-2,4-dienoate (B1249696). This acid-catalyzed equilibrium process, often referred to as Fischer esterification, typically employs a strong acid catalyst to protonate the carboxylic acid, thereby activating it for nucleophilic attack by methanol. tamu.edujk-sci.comnumberanalytics.com To drive the reaction towards the product side, an excess of methanol is commonly used, which can also serve as the solvent. tamu.edu Another strategy to favor ester formation is the removal of water as it is formed, for instance, through azeotropic distillation. jk-sci.com

Various acid catalysts can be employed, including mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). tamu.edujk-sci.com More recently, greener alternatives such as deep eutectic solvents (DESs) have been explored. For instance, a DES composed of choline (B1196258) chloride (ChCl) and p-toluenesulfonic acid (PTSA) has been shown to effectively catalyze the esterification of sorbic acid with methanol. researchgate.net The efficiency of these catalysts can be influenced by reaction parameters such as temperature, catalyst loading, and the molar ratio of reactants. While direct esterification is a fundamental approach, achieving high yields can necessitate forcing conditions or the removal of byproducts to overcome the equilibrium limitations. tamu.edugoogle.com

Table 1: Examples of Direct Esterification of Sorbic Acid
Carboxylic AcidAlcoholCatalystReaction ConditionsYieldReference
Sorbic AcidMethanolH₂SO₄RefluxNot specified tamu.edu
Sorbic AcidMethanolChCl-1.38PTSA340.15–355.15 KHigh conversion researchgate.net
Sorbic AcidMethanolInorganic Acid30-60 °C≤ 75% google.com

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

The Wittig reaction and its modification, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful and widely used methods for the formation of carbon-carbon double bonds and are particularly useful for synthesizing conjugated dienes like methyl penta-2,4-dienoate. oup.com These reactions involve the coupling of a phosphorus ylide (in the Wittig reaction) or a phosphonate (B1237965) carbanion (in the HWE reaction) with an aldehyde or ketone.

The stereochemical outcome of these reactions is a key consideration. The Wittig reaction can be tuned to produce either (E)- or (Z)-alkenes depending on the nature of the ylide and the reaction conditions. oup.com Stabilized ylides, such as those containing an ester group, generally favor the formation of the (E)-isomer, often under thermodynamic control. Current time information in Bangalore, IN. In contrast, non-stabilized ylides tend to produce the (Z)-isomer under kinetic control. Current time information in Bangalore, IN.

The HWE reaction typically shows a high preference for the formation of (E)-alkenes, which is a significant advantage for the synthesis of the (2E,4E)-isomer of this compound. sci-hub.se The water-soluble nature of the phosphate (B84403) byproduct in the HWE reaction also simplifies product purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. By selecting the appropriate phosphorus reagent and reaction conditions, specific stereoisomers of this compound and its derivatives can be targeted. For example, the reaction of an appropriate aldehyde with methyl (triphenylphosphoranylidene)acetate is a common route to (2E,4E)-dienoates. unimi.it

Table 2: Examples of Wittig and HWE Reactions for Dienoate Synthesis
Aldehyde/KetonePhosphorus ReagentBaseSolventProductYieldStereoselectivityReference
AcroleinEthyl 2-(triphenylphosphoranylidene)propionate-DichloromethaneEthyl (E)-2-methylpenta-2,4-dienoateNot specified(E)-isomer favored uni-konstanz.de
Enal 5Ph₃P=CHCO₂Me-DichloromethaneMethyl (2E,4Z)-4-[(tert-Butyldiphenylsiloxy)methyl]hexa-2,4-dienoateNot specified13:1 (E:Z) Current time information in Bangalore, IN.
2-PhenylacrylaldehydeMethyl (triphenylphosphoranylidene)acetate-Not specifiedMethyl (E)-4-phenylpenta-2,4-dienoateLow(E)-isomer unimi.it

Iron-Catalyzed Cross-Coupling Reactions

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to methods using precious metals. These reactions are effective for forming carbon-carbon bonds. A notable application in the synthesis of dienoate derivatives is the stereoselective synthesis of methyl-(2E,4Z)-deca-2,4-dienoate. This synthesis was achieved through the iron-catalyzed cross-coupling of methyl-(2E,4Z)-5-chloropenta-2,4-dienoate with n-pentylmagnesium bromide. unimi.itresearchgate.netresearchgate.net This method highlights the potential of iron catalysis in the stereospecific construction of complex molecules from readily available starting materials. The use of Grignard reagents as coupling partners is common in these transformations. unimi.it

Table 3: Example of Iron-Catalyzed Cross-Coupling for Dienoate Derivative Synthesis
Substrate 1Substrate 2CatalystProductYieldStereoselectivityReference
Methyl-(2E,4Z)-5-chloropenta-2,4-dienoaten-Pentylmagnesium bromideIron catalystMethyl-(2E,4Z)-deca-2,4-dienoateNot specifiedStereoselective unimi.itresearchgate.net

Palladium-Catalyzed Synthetic Routes

Palladium-catalyzed cross-coupling reactions are among the most versatile and efficient methods for the synthesis of conjugated dienes, including this compound and its derivatives. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, is a prominent example. oup.com

The stereoselective synthesis of various isomers of 2,4-alkadienoates can be achieved by the palladium-catalyzed cross-coupling of 1-alkenylboronates with 3-bromoacrylates. oup.com For instance, reacting (E)-1-alkenylboronates with ethyl (E)-3-bromoacrylate in the presence of a palladium catalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂) and a phosphine (B1218219) ligand such as triphenylphosphine (PPh₃) predominantly yields the (2E,4E)-dienoate with high isomeric purity. oup.com Similarly, by choosing the appropriate stereoisomers of the vinylboronate and the bromoacrylate, other isomers like (2Z,4E) and (2E,4Z) can be synthesized. oup.com The choice of base and ligands can also influence the stereoselectivity of the coupling reaction. oup.com

Table 4: Examples of Palladium-Catalyzed Synthesis of Dienoates
VinylboronateHalideCatalyst SystemBaseProductYieldIsomeric PurityReference
2-[(E)-1-Hexenyl]-1,3,2-benzodioxaboroleEthyl (E)-3-bromoacrylatePd(OAc)₂, PPh₃Na₂CO₃Ethyl (2E,4E)-2,4-decadienoate85%99% oup.com
Diisopropyl (Z)-1-hexenylboronateEthyl (E)-3-bromoacrylatePd(OAc)₂, PPh₃Na₂CO₃Ethyl (2E,4Z)-2,4-decadienoate80%98% oup.com
2-[(E)-1-Hexenyl]-1,3,2-benzodioxaboroleEthyl (Z)-3-bromoacrylatePd(OAc)₂, dppfK₂CO₃Ethyl (2Z,4E)-2,4-decadienoate82%97% oup.com

Carbonylation Reactions Leading to Pentadienoate Esters

Carbonylation reactions, which introduce a carbonyl group into an organic molecule, provide a direct route to esters from simple unsaturated hydrocarbons. The palladium-catalyzed carbonylation of 1,3-dienes is a particularly relevant method for the synthesis of pentadienoate esters. Specifically, the monocarbonylation of 1,3-butadiene (B125203) in the presence of methanol can yield this compound. acs.orgacs.org

This process is typically promoted by low carbon monoxide pressure (<1000 psig) and the use of a Lewis acid co-catalyst with iodide as the palladium counter-ion. acs.orgacs.org This reaction is part of a broader technology for producing various dicarboxylic acids and their esters from butadiene and synthesis gas. acs.orgacs.org While dicarbonylation of butadiene leads to adipic acid precursors, the selective monocarbonylation offers a direct and atom-economical pathway to this compound. acs.orgacs.orggoogle.com

Table 5: Palladium-Catalyzed Carbonylation of Butadiene
SubstrateReagentsCatalyst SystemReaction ConditionsProductReference
1,3-ButadieneCO, MethanolPalladium/Iodide, Lewis Acid Co-catalyst<1000 psig COThis compound acs.orgacs.org

Stereoselective Synthesis of this compound Isomers and Analogs

The biological activity and chemical reactivity of this compound and its derivatives are highly dependent on the geometry of the two double bonds. Therefore, the stereoselective synthesis of the four possible isomers—(2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z)—is a critical aspect of their chemistry.

The control of (E/Z) isomerism in the synthesis of conjugated dienoates like this compound is primarily achieved through the careful selection of the synthetic method and reaction conditions.

As discussed previously, the Wittig reaction offers a degree of control over the stereochemistry of the newly formed double bond. Stabilized ylides, such as methyl (triphenylphosphoranylidene)acetate, generally lead to the thermodynamically more stable (E)-isomer. Current time information in Bangalore, IN. The use of non-stabilized ylides under salt-free conditions tends to favor the (Z)-isomer.

The Horner-Wadsworth-Emmons (HWE) reaction is renowned for its high (E)-selectivity, making it a reliable method for the synthesis of (2E,4E)-dienoates. sci-hub.se However, modifications to the HWE reaction, such as the Still-Gennari modification using phosphonates with electron-withdrawing groups and specific base/solvent combinations (e.g., KHMDS/18-crown-6 in THF), can favor the formation of (Z)-alkenes.

Palladium-catalyzed cross-coupling reactions provide excellent stereocontrol. The Suzuki-Miyaura coupling, for example, is known to proceed with retention of the stereochemistry of both the vinylboronate and the vinyl halide. oup.com This allows for the predictable synthesis of all four stereoisomers of a given dienoate by simply choosing the starting materials with the desired (E) or (Z) configuration. oup.compnas.org For instance, coupling an (E)-vinylboronate with a (Z)-vinyl halide will stereospecifically produce the (E,Z)-diene. pnas.org

Isomerization of a pre-formed diene is another strategy. For example, a palladium-catalyzed method has been developed for the selective isomerization of (2E,4E)-dienes to their (2Z,4E)-isomers. researchgate.net This process involves the formation of a dinuclear palladium complex with the diene, followed by treatment with a radical scavenger like TEMPO to release the isomerized product. researchgate.net

Table 6: Examples of Stereoselective Synthesis of Dienoate Isomers
Target IsomerSynthetic MethodKey Reagents/ConditionsProduct ExampleIsomeric Purity/RatioReference
(2E,4E)Suzuki-Miyaura Coupling(E)-vinylboronate, (E)-bromoacrylate, Pd(OAc)₂, PPh₃Ethyl (2E,4E)-2,4-decadienoate99% oup.com
(2E,4Z)Suzuki-Miyaura Coupling(Z)-vinylboronate, (E)-bromoacrylate, Pd(OAc)₂, PPh₃Ethyl (2E,4Z)-2,4-decadienoate98% oup.com
(2Z,4E)Suzuki-Miyaura Coupling(E)-vinylboronate, (Z)-bromoacrylate, Pd(OAc)₂, dppfEthyl (2Z,4E)-2,4-decadienoate97% oup.com
(2Z,4E)Isomerization(2E,4E)-diene, [Pd₂(CH₃CN)₆][BF₄]₂, TEMPOMethyl (2Z,4E)-5-phenylpenta-2,4-dienoate>99:1 (Z:E) researchgate.net

Negishi and Suzuki Alkenylation Variations

Palladium-catalyzed cross-coupling reactions, specifically the Negishi and Suzuki-Miyaura couplings, are premier methods for the stereoselective synthesis of conjugated dienes, including derivatives of this compound. nih.gov These reactions involve the coupling of an alkenyl organometallic reagent with an alkenyl halide, providing a powerful tool for constructing C(sp²)–C(sp²) bonds.

Negishi Coupling: The Negishi coupling, which pairs an organozinc reagent with an organic halide, is highly effective for the stereoselective synthesis of 2,4-dienoic esters. Research has demonstrated that this method consistently produces conjugated dienes with high stereochemical purity (≥98%). pnas.org For instance, the synthesis of all four stereoisomers of ethyl undeca-2,4-dienoate was achieved in high yields and ≥98% isomeric purity by coupling the appropriate stereoisomers of ethyl β-bromoacrylates with alkenyl-zirconocene chlorides, which are precursors to the organozinc reagent. nih.govpnas.orgresearchgate.net This methodology is directly applicable to the synthesis of this compound derivatives by substituting the corresponding methyl β-bromoacrylates.

The general approach involves:

Hydrozirconation of a terminal alkyne to generate a vinylzirconocene species.

Transmetalation with a zinc salt to form the organozinc reagent.

Pd-catalyzed coupling with a vinyl halide, such as a methyl (E)- or (Z)-β-bromoacrylate. researchgate.net

This process allows for precise control over the geometry of the newly formed double bond, making it a superior method for accessing specific stereoisomers of dienoates. nih.govpnas.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, coupling an organoboron species (like a vinylboronic acid or ester) with a vinyl halide, is also widely used. xisdxjxsu.asia However, early applications in the synthesis of (2Z,4E)-dienoic esters were often complicated by stereo scrambling, leading to isomeric mixtures and stereoselectivity of ≤95%. pnas.orgresearchgate.net

Significant improvements have been made by modifying the reaction conditions. The use of fluoride (B91410) sources, such as cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (nBu4NF), as the base has been shown to suppress stereoisomerization. nih.govpnas.org With these optimized conditions, all four stereoisomers of dienoic esters can be prepared with ≥98% selectivity, making the Suzuki coupling a highly competitive alternative to the Negishi reaction. pnas.orgresearchgate.net

The table below summarizes the comparative effectiveness of these methods for the synthesis of ethyl undeca-2,4-dienoate, a representative 2,4-dienoic ester.

Table 1: Comparison of Negishi and Suzuki Coupling for Dienoic Ester Synthesis

Target Isomer Coupling Method Key Reagents Catalyst/Base Selectivity (%) Yield (%) Reference
(2E,4E) Negishi (E)-1-Octenylzinc chloride + (E)-Ethyl β-bromoacrylate Pd(PPh₃)₄ ≥98 ~85 pnas.orgresearchgate.net
(2Z,4E) Negishi (E)-1-Octenylzinc chloride + (Z)-Ethyl β-bromoacrylate Pd(PPh₃)₄ ≥98 ~81 pnas.orgresearchgate.net
(2E,4Z) Negishi (Z)-1-Octenylzinc iodide + (E)-Ethyl β-bromoacrylate Pd(PPh₃)₄ ≥98 ~80 pnas.orgresearchgate.net
(2Z,4Z) Negishi (Z)-1-Octenylzinc iodide + (Z)-Ethyl β-bromoacrylate Pd(PPh₃)₄ ≥98 ~82 pnas.orgresearchgate.net
(2Z,4E) Suzuki (Improved) (E)-1-Octenylborane + (Z)-Ethyl β-bromoacrylate Pd(OAc)₂ / CsF ≥98 High nih.govpnas.org
All Isomers Suzuki (Improved) Corresponding Vinylboranes and Bromoacrylates Pd(OAc)₂ / CsF ≥98 High nih.govpnas.org

Tandem Annulation Reactions

Tandem, or domino, reactions offer a powerful strategy for rapidly building molecular complexity from simple precursors in a single operation, which is attractive for efficiency and sustainability. rsc.org this compound and its derivatives are valuable substrates in various tandem annulation reactions, serving as building blocks for the synthesis of complex cyclic and heterocyclic systems.

One notable example is the palladium-catalyzed tandem C-H olefination/annulation reaction. In this process, N-acylsulfonamides react with electron-deficient alkenes, including this compound, to form isoindolinone structures. nih.gov The reaction proceeds under an oxygen atmosphere with a palladium acetate catalyst and a ligand like bathophenanthroline. When this compound was used as the alkene partner, the corresponding isoindolinone adduct was formed in a 75% yield, demonstrating the utility of the dienoate scaffold in constructing fused bicyclic systems. nih.gov

Table 2: Tandem C-H Olefination/Annulation with Various Alkenes

Alkene Substrate Product Yield (%) Reference
Methyl acrylate (B77674) 85 nih.gov
Methyl vinyl ketone 79 nih.gov
Acrylamide 82 nih.gov
This compound 75 nih.gov
Methyl methacrylate 78 nih.gov

Another sophisticated strategy involves the tandem [5+1] annulation–isocyanide cyclization cascade. rsc.orgrsc.org This method utilizes 1,5-dielectrophilic compounds, such as 5-oxohepta-2,6-dienoates (derivatives of the penta-2,4-dienoate structure), which react with activated methylene (B1212753) isocyanides. rsc.org The reaction, typically catalyzed by a base like sodium hydroxide, proceeds through a domino sequence involving an initial [5+1] annulation followed by a pyrrole (B145914) ring formation to construct polysubstituted dihydroindolone and tetrahydroindolone cores in excellent yields. rsc.orgrsc.org This strategy highlights how the fundamental dienoate structure is a key component in advanced tandem processes for synthesizing complex, biologically relevant scaffolds. rsc.org

Furthermore, phosphine-catalyzed [4+2] annulations of α-alkylallenoates with various activated olefins represent another class of tandem reactions that produce highly functionalized cyclohexene (B86901) derivatives. acs.orgmdpi.com These reactions showcase the diverse ways in which dienyl-like synthons can be generated and utilized in situ to build cyclic frameworks.

Chemical Reactivity and Mechanistic Investigations of Methyl Penta 2,4 Dienoate

Cycloaddition Reactions

Cycloaddition reactions are a class of chemical reactions in which two or more unsaturated molecules, or parts of the same molecule, combine to form a cyclic adduct. Methyl penta-2,4-dienoate (B1249696), with its system of conjugated π-electrons, is an excellent substrate for such reactions.

The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgorganic-chemistry.org It involves the reaction of a conjugated diene with a dienophile, which is typically an alkene or alkyne. organic-chemistry.org The reaction is favored by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. organic-chemistry.org

In certain contexts, methyl penta-2,4-dienoate can function as a dienophile. For instance, the related compound, methyl 2-methylthiopenta-2,4-dienoate, has been shown to react as a dienophile at its less substituted double bond in Diels-Alder reactions with unactivated conjugated dienes. rsc.orgrsc.org This reactivity highlights the ability of the terminal double bond of a substituted pentadienoate system to participate as the 2π-electron component in a [4+2] cycloaddition.

The efficiency and outcome of Diels-Alder reactions are significantly influenced by the electronic nature of both the diene and the dienophile. organic-chemistry.org The presence of an electron-withdrawing group, such as the ester functionality in this compound, generally enhances the reactivity of a dienophile. organic-chemistry.orgmasterorganicchemistry.com

Table 1: Examples of Diels-Alder Reactions with Dienophiles Bearing Electron-Withdrawing Groups
DieneDienophileKey Feature
Conjugated DieneMethyl acrylate (B77674)Electron-withdrawing ester group accelerates the reaction. masterorganicchemistry.com
Conjugated DieneMaleic anhydrideTwo electron-withdrawing carbonyl groups make it a highly reactive dienophile. masterorganicchemistry.comresearchgate.net
Conjugated DieneDimethyl fumarateTwo trans-oriented electron-withdrawing ester groups. masterorganicchemistry.com

The hetero-Diels-Alder reaction is a variation of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, such as nitrogen or oxygen. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of six-membered heterocyclic rings. organic-chemistry.org

While specific examples involving this compound in hetero-Diels-Alder reactions are not extensively detailed in the provided context, the general principles apply. Theoretical studies on similar systems, such as the reaction between 3-methylene-2,4-chromandione and methyl vinyl ether, highlight the importance of molecular electron density in determining the mechanism and selectivity of such reactions. mdpi.com The polar nature of these reactions, driven by the electrophilic character of one reactant and the nucleophilic character of the other, often leads to low activation energies. mdpi.com

When unsymmetrical dienes react with unsymmetrical dienophiles, the formation of more than one constitutional isomer is possible, raising the issue of regioselectivity. masterorganicchemistry.com Generally, the reaction favors the formation of one regioisomer over others. masterorganicchemistry.com This selectivity can often be predicted by considering the electronic properties of the reactants. The most nucleophilic carbon on the diene tends to align with the most electrophilic carbon on the dienophile. masterorganicchemistry.com For dienes with a substituent at the 1-position, the "ortho" (1,2) product is typically favored, while 2-substituted dienes tend to yield the "para" (1,4) product. masterorganicchemistry.com

Stereoselectivity in the Diels-Alder reaction refers to the preferential formation of one stereoisomer over another. A key aspect of this is the "endo rule," which states that the endo product is generally favored over the exo product. libretexts.org This preference is explained by secondary orbital overlap, an attractive interaction between the p-orbitals of the substituent on the dienophile and the p-orbitals of the diene at the C2 and C3 positions. libretexts.orgscispace.com This interaction stabilizes the endo transition state. libretexts.org It's also important to note that the Diels-Alder reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. libretexts.orgyoutube.com

Table 2: Factors Influencing Selectivity in Diels-Alder Reactions
Selectivity TypeGoverning PrincipleFavored ProductUnderlying Reason
RegioselectivityElectronic Matching"ortho" or "para"Alignment of most nucleophilic and electrophilic centers. masterorganicchemistry.comyoutube.com
Stereoselectivity (Endo/Exo)Secondary Orbital OverlapEndoStabilizing interaction in the transition state. libretexts.orgscispace.com
StereospecificityConcerted MechanismRetained StereochemistrySimultaneous bond formation preserves the dienophile's original geometry. libretexts.orgyoutube.com

[3+2]-Cycloaddition reactions involve a three-atom component (a 1,3-dipole) and a two-atom component (a dipolarophile) to form a five-membered ring. Azomethine ylides are common 1,3-dipoles used in these reactions. acs.orgrsc.org

Azomethine ylides react with dipolarophiles, such as alkenes, in a [3+2] cycloaddition to form pyrrolidine (B122466) derivatives. acs.org This reaction is a thermally allowed, suprafacial process, meaning that the new carbon-carbon bonds form on the same face of both the azomethine ylide and the dipolarophile. acs.org The reaction is generally considered to be concerted. acs.org

The reactivity of the dipolarophile is crucial. While specific studies on this compound with azomethine ylides were not found in the provided search results, related studies on similar systems with electron-deficient double bonds, such as methylidene hydantoins, demonstrate the feasibility of such cycloadditions. nih.gov The reaction of nonstabilized azomethine ylides with various dipolarophiles can proceed with high regioselectivity to produce functionalized imidazolidines and other nitrogen-containing heterocycles. nih.gov The generation of azomethine ylides can be achieved through various methods, including the reaction of α-amino acids with aldehydes, which proceed via decarboxylation. acs.org

[3+2]-Cycloaddition Reactions

Reactivity with Nitrones and Nitrile Oxides

The conjugated diene system of this compound serves as a reactive component in [4+2] cycloaddition reactions, and it can also react with 1,3-dipoles like nitrones and nitrile oxides. These 1,3-dipolar cycloadditions typically occur across one of the double bonds to form five-membered heterocyclic rings.

With nitrile oxides, which are 1,3-dipoles, a [3+2] cycloaddition reaction is expected to occur with one of the double bonds of the diene system. youtube.com This reaction leads to the formation of isoxazolines. nih.gov The regioselectivity of the addition would be influenced by both steric and electronic factors, including the electron-withdrawing nature of the methyl ester group. The reaction of a nitrile oxide with an alkene is a well-established method for synthesizing isoxazoles, which are stable aromatic heterocycles. youtube.com

The general reactivity of nitrones and nitrile oxides in cycloaddition reactions is summarized in the table below.

DipoleDipolarophileProduct
NitroneAlkeneIsoxazolidine
Nitrile OxideAlkeneIsoxazoline
Mechanistic Pathways of Tandem Cycloadditions

The conjugated diene structure of this compound makes it an ideal substrate for tandem cycloaddition reactions, such as the Diels-Alder reaction. In these reactions, the diene reacts with a dienophile to form a six-membered ring. ontosight.ailibretexts.org The reaction is concerted, meaning all bonds are formed in a single step. libretexts.orgyoutube.com

The stereochemistry of the Diels-Alder reaction is highly specific. Substituents on both the diene and the dienophile retain their relative stereochemical positions in the product. libretexts.org For a diene like this compound, the s-cis conformation is required for the reaction to occur. The presence of bulky groups can hinder the adoption of this conformation, thereby affecting the reaction rate. youtube.com The reaction generally favors the formation of the endo product, where the substituents of the dienophile are oriented towards the newly formed double bond in the cyclic product. libretexts.org

A plausible tandem sequence could involve an initial Diels-Alder reaction followed by further functional group transformations of the resulting cycloadduct. For instance, a Diels-Alder reaction followed by a decarboxylative aromatization and oxidation can lead to the synthesis of substituted 2-naphthols. rsc.org

Reduction Reactions

The reduction of this compound can be directed towards either the ester group or the conjugated double bonds, depending on the choice of reducing agent and reaction conditions.

Conversion of Ester Group to Corresponding Alcohols

The ester group of this compound can be reduced to a primary alcohol. This transformation typically requires strong reducing agents. While specific reduction of this compound is not detailed in the provided results, general principles of ester reduction apply.

ReagentProduct
Lithium Aluminum Hydride (LiAlH₄)Penta-2,4-dien-1-ol
Sodium Borohydride (NaBH₄) / Lewis AcidPenta-2,4-dien-1-ol

Formation of Saturated Esters through Double Bond Reduction

The conjugated double bonds of this compound can be selectively reduced to form a saturated ester, methyl pentanoate. This is commonly achieved through catalytic hydrogenation. vulcanchem.com

The selective reduction of the carbon-carbon double bonds in the presence of the ester group is a common transformation for α,β-unsaturated esters. researchgate.net

Reagent/CatalystConditionsProduct
H₂ / Pd/C-Methyl pentanoate vulcanchem.com
Mg / Methanol (B129727)-Methyl pentanoate researchgate.net
Rhodium amido complexesAqueous mediaSaturated ester nih.gov
Trichlorosilane / Triphenylphosphine (B44618) oxide-γ,δ-unsaturated ketone (from polyunsaturated ketones) organic-chemistry.org

Oxidation Reactions

The oxidation of this compound can lead to various products depending on the oxidizing agent and reaction conditions, targeting either the double bonds or leading to cleavage of the carbon chain.

Formation of Aldehydes or Carboxylic Acids

Oxidation of the diene system can potentially yield aldehydes or carboxylic acids. Ozonolysis of (Z)-methyl penta-2,4-dienoate results in the cleavage of both double bonds, which would lead to the formation of smaller carbonyl compounds and carboxylic acids, specifically malonic acid derivatives. vulcanchem.com

The direct oxidation of the terminal methyl group to a carboxylic acid is a challenging transformation. However, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize methyl groups on aromatic rings to carboxylic acids. chemspider.com Similar strong oxidation of this compound would likely lead to cleavage of the double bonds. More controlled oxidation might be achievable through a stepwise process.

The oxidation of aldehydes to carboxylic acids is a more straightforward process and can be achieved with a variety of oxidizing agents. organic-chemistry.org If an aldehyde could be formed from this compound, it could be further oxidized to the corresponding carboxylic acid.

ReactionReagentProduct
OzonolysisO₃, then a reducing agent (e.g., Zn/H₂O)Cleavage products (aldehydes/ketones)
OzonolysisO₃, then an oxidizing agent (e.g., H₂O₂)Cleavage products (carboxylic acids/ketones) vulcanchem.com
Permanganate OxidationKMnO₄Potential for cleavage to carboxylic acids chemspider.com

Mechanistic Aspects of Electron Transfer Processes

The conjugated system of this compound makes it susceptible to electron transfer processes, which are fundamental to many of its reactions. While specific studies detailing the electron transfer mechanisms for this exact compound are not extensively documented, the principles can be understood from related chemical systems. Electron transfer can initiate a cascade of reactions, often involving the formation of radical ions.

In enzymatic systems, the making and breaking of carbon-carbon bonds are frequently coupled to oxidation-reduction (redox) reactions. nih.gov A common paradigm involves the initial oxidation of a carbon atom, which activates the C-C bond for cleavage. nih.gov This process is often mediated by metalloenzymes, particularly those containing iron, such as cytochrome P450. nih.gov The general mechanism in many P450-catalyzed reactions involves the generation of a diradical system, which can then lead to bond formation or rearrangement. nih.gov

Furthermore, oxidative C-C bond cleavage can be achieved using chemical reagents. For instance, studies on the cuprous oxide-catalyzed reaction of ketones with amines show that the reaction is likely initiated by the oxidation of an α-C-H bond, leading to C-C bond cleavage. nih.gov Photocatalytic methods, using visible light and cerium catalysts, have also been employed for the C-C bond cleavage of vicinal diols, highlighting another pathway initiated by electron transfer. rsc.org These examples suggest that the conjugated π-system of this compound would be a prime target for single-electron transfer (SET) reagents, leading to radical cations that can undergo various subsequent reactions.

Nucleophilic Substitution Reactions

Substitution of the Ester Group with Amines or Alcohols

The ester group of this compound is a key site for nucleophilic acyl substitution. This class of reactions involves the replacement of the methoxy (B1213986) group (-OCH₃) with other nucleophiles, such as amines or alcohols, leading to the formation of amides or different esters (transesterification), respectively.

The general mechanism for nucleophilic acyl substitution proceeds via a two-step addition-elimination pathway. rsc.org

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the leaving group (in this case, the methoxide (B1231860) ion, CH₃O⁻).

Reaction with Amines (Aminolysis): The reaction with an amine yields an amide. This reaction is generally less favorable than using more reactive acyl derivatives like acid chlorides because the alkoxide leaving group is a relatively strong base. libretexts.org Consequently, the reaction often requires more forcing conditions, such as higher temperatures. libretexts.org In some cases, particularly with dipeptides, spontaneous cyclization via intramolecular aminolysis can occur in aqueous environments, demonstrating the inherent reactivity of the methyl ester group. strath.ac.ukresearchgate.net

Reaction with Alcohols (Transesterification): When this compound is treated with another alcohol in the presence of an acid or base catalyst, the methoxy group can be exchanged, resulting in a new ester. If the pKa values of the incoming alcohol and the leaving methoxide are similar, the reaction is reversible and can be driven to completion by using a large excess of the reactant alcohol. rsc.org

Hydrosilylation Reactions

Regioselectivity and Ligand Effects in Catalytic Hydrosilylation

Hydrosilylation, the addition of a silicon-hydride bond across a double bond, is a powerful method for functionalizing alkenes. In the case of a conjugated system like this compound, the reaction's regioselectivity is a critical aspect, with several possible outcomes (e.g., 1,2-, 1,4-, or 3,4-addition). The choice of catalyst, particularly the ligands coordinated to the metal center, plays a crucial role in directing the reaction pathway.

While specific studies on the hydrosilylation of this compound are limited, research on related conjugated esters and dienes provides significant insight.

Catalyst Systems: Various transition metal complexes based on rhodium, manganese, and molybdenum are known to catalyze the hydrosilylation or hydrogenation of esters. nih.govacs.orgnih.gov Non-metal catalysts, such as fluorinated triarylboranes, have also been shown to be effective. acs.org

Regioselectivity: In conjugated systems, 1,4-addition is often a major pathway, leading to an allylic silane. However, the outcome is highly dependent on the catalyst and substrate. For instance, borane-catalyzed reductive α-silylation of conjugated esters can occur while leaving the carbonyl group intact. acs.org

Ligand Effects: The steric and electronic properties of the ligands are paramount. For example, in cobalt-catalyzed reactions of enynes with unsaturated esters, ligands with small bite angles can favor hydroalkenylation over cycloaddition. nih.gov In borane-catalyzed hydrosilylation, steric congestion created by bulky ligands at the boron atom can remotely influence the reaction at the silicon center. acs.org The electronic nature of the ligand can also be decisive; strongly electron-donating bidentate bis(NHC) ligands have been used in molybdenum-catalyzed hydrogenation of esters. acs.org

The table below summarizes how ligand characteristics can influence catalytic reactions, which is applicable to the potential hydrosilylation of this compound.

Ligand CharacteristicPotential Effect on HydrosilylationExample System
Bite Angle Influences regioselectivity (e.g., hydroalkenylation vs. cycloaddition)Cobalt complexes with phosphine (B1218219) ligands nih.gov
Steric Bulk Creates steric hindrance that can direct the approach of the reagentTriarylborane catalysts acs.org
Electronic Properties Modulates the reactivity of the metal center (e.g., strong donors)Molybdenum complexes with bis(NHC) ligands acs.org

Radical Polymerization Studies

This compound, as a conjugated diene, is a monomer suitable for radical polymerization. The presence of two conjugated double bonds allows for the formation of polymers with unique structures and properties. General principles of radical polymerization involve three main stages: initiation, propagation, and termination. youtube.comyoutube.com

Studies on structurally similar conjugated monomers, such as terpenoid-derived dienes and methyl sorbate (B1223678) (methyl hexa-2,4-dienoate), provide valuable insights. mdpi.comrsc.org

Homopolymerization: The radical homopolymerization of many conjugated dienes can be sluggish. mdpi.com For instance, the heat polymerization of methyl sorbate has been investigated, yielding dimeric products among others. rsc.org

Copolymerization: Radical copolymerization with common vinyl monomers like methyl acrylate or styrene (B11656) often proceeds more efficiently, allowing for the incorporation of the diene unit into various polymer chains. mdpi.com

Regioselectivity: The propagation step in the polymerization of conjugated dienes can proceed via different modes of addition. For conjugated dienes, 1,4-addition is a common and often favored pathway, which results in a polymer chain with a remaining double bond in the backbone. mdpi.comlibretexts.org This is in contrast to 1,2-addition, which would leave a vinyl group as a side chain. libretexts.org The 1,4-addition mechanism leads to a more thermodynamically stable internal double bond.

The polymerization of related conjugated dienes is summarized in the table below.

Monomer TypePolymerization BehaviorKey Findings
Terpenoid-derived DienesSlow homopolymerization, efficient copolymerizationPolymerization often proceeds via regioselective 1,4-conjugated addition. mdpi.com
Methyl SorbateUndergoes thermal polymerizationForms dimeric and polymeric products. rsc.org
1,3-Butadiene (B125203)Forms polymers like synthetic rubber1,4-polymerization is generally more useful than 1,2-polymerization. libretexts.org

C-C Single-Bond Cleavage and Self-Cyclization Mechanisms (via Related Dienoates)

While not a single molecule, related dienoates and esters can undergo characteristic C-C bond cleavage and self-cyclization reactions that are relevant to the potential reactivity of this compound under specific conditions.

C-C Single-Bond Cleavage: The cleavage of C-C bonds is an energetically demanding process that typically requires activation. nih.gov

Oxidative Cleavage: A common strategy in nature and in synthesis is to activate the bond through oxidation. nih.gov For example, the oxidative cleavage of ketones can be catalyzed by cuprous oxide, where the reaction is initiated by the oxidation of an α-C-H bond. nih.gov The cleavage of vicinal diols by periodic acid is another classic example where oxidation facilitates the breaking of a C-C bond to form carbonyl compounds. youtube.com These mechanisms suggest that if this compound were to be oxidized at the carbons adjacent to the diene system, subsequent C-C bond cleavage could be possible.

Self-Cyclization Mechanisms: Intramolecular reactions can lead to the formation of cyclic structures from linear precursors.

Dieckmann Cyclization: This is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. libretexts.orgyoutube.comopenstax.org The reaction is driven by the formation of a stable enolate after cyclization. libretexts.org This mechanism is highly effective for forming five- and six-membered rings from 1,6- and 1,7-diesters, respectively. openstax.org While this compound itself cannot undergo a Dieckmann cyclization, a related molecule containing a second ester group at the appropriate position could readily form a cyclic product.

Ring-Closing Metathesis (RCM): This powerful catalytic reaction can form cyclic dienoates from acyclic precursors. Catalyst-controlled stereoselective RCM allows for the synthesis of specific isomers, such as macrocyclic (E,Z)- or (Z,E)-dienoates. acs.org

Aminolytic Cyclization: As mentioned earlier, dipeptide methyl esters can undergo spontaneous intramolecular aminolysis to form cyclic diketopiperazines in water. strath.ac.ukresearchgate.net

Computational and Theoretical Studies on Methyl Penta 2,4 Dienoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It has been extensively applied to study various aspects of methyl penta-2,4-dienoate (B1249696), from reaction mechanisms to electronic and geometric properties.

Elucidation of Reaction Mechanisms (e.g., Cycloadditions)

DFT calculations have been instrumental in elucidating the mechanisms of cycloaddition reactions involving methyl penta-2,4-dienoate. For instance, in hetero-Diels-Alder reactions with nitroso dienophiles, DFT studies at the B3LYP/6-31G** level have shown that this compound exhibits a significant activating effect on the reaction. researchgate.net These cycloadditions are characterized by total proximal regioselectivity and endo selectivity. researchgate.net

The reaction between nitrosobenzene (B162901) and methyl 2,4-pentadienoate has been studied as a model for hetero-Diels-Alder reactions. d-nb.infoacs.org This reaction is of particular interest for the synthesis of 1,2-oxazine compounds, which are valuable in the creation of bioactive products. d-nb.info DFT calculations have also been employed to understand the preference for different isomers in Diels-Alder reactions. For example, the transition state energy for the (E)-isomer of this compound in a Diels-Alder reaction is approximately 4 kcal/mol lower than that for its (Z)-isomer, explaining the preferential formation of adducts from the (E,E)-dienoate. rsc.org

Furthermore, DFT has been used to investigate [3+2] cycloaddition reactions. These studies, often combined with experimental work, help in understanding the chemo-, regio-, and stereoselectivity of the synthesis of various heterocyclic compounds. mdpi.com The activation-strain model, analyzed with DFT, is another powerful tool to rationalize and predict the outcomes of these reactions.

A study on the hetero-Diels-Alder reaction between 1-diethoxyphosphonyl-1,3-butadiene and various nitroso dienophiles revealed that activated dienes like (E)-methyl penta-2,4-dienoate significantly influence the reaction's activation effect. researchgate.net

Table 1: Computed Activation Barriers and Regiodiscrimination for the HDA Cycloaddition of Representative Dienes + MeNO

DieneΔE≠ (kcal/mol)ΔΔE≠ (kcal/mol)
1-diethoxyphosphonyl-1,3-butadiene15.35.8
(E)-N,N-dimethylbuta-1,3-dien-1-amineNot specifiedNot specified
(E)-methyl penta-2,4-dienoateNot specifiedNot specified

Data sourced from a study on HDA reactions of 1-diethoxyphosphonyl-1,3-butadiene with nitroso dienophiles. researchgate.net

Analysis of Electronic Structure (HOMO-LUMO, MEP, NBO, NPA, ELF, LOL, RDG)

The electronic structure of this compound has been analyzed using various computational tools to understand its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting the molecule's behavior in chemical reactions. tandfonline.comlibretexts.org The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. mdpi.com

Molecular Electrostatic Potential (MEP) analysis is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. tandfonline.comlibretexts.org The MEP map helps in understanding the reactive behavior of the molecule.

Natural Bond Orbital (NBO) analysis provides information about charge transfer and hyperconjugative interactions within the molecule, contributing to its stability. mdpi.comNatural Population Analysis (NPA) , a method within NBO theory, has been used to calculate the charges on atoms, which can help in estimating the nucleophilicity of related reagents in reactions involving this compound. acs.orgrsc.org

While specific studies on this compound using Electron Localization Function (ELF) , Localized Orbital Locator (LOL) , and Reduced Density Gradient (RDG) are not extensively documented in the searched literature, these methods provide valuable information about chemical bonding and non-covalent interactions. ELF and LOL are used to visualize electron localization in molecules, helping to understand the nature of chemical bonds. researchgate.netresearchgate.netresearchgate.netaip.org RDG analysis is employed to identify and characterize weak interactions, such as van der Waals forces and hydrogen bonds. researchgate.net

Geometric Structure Optimization and Tautomerization Pathways

DFT and other computational methods are used to determine the most stable geometric structures of molecules. For (1Z,2E)-methyl 2,4-pentadienoate, computational studies have explored its geometric structure and that of its tautomers. nih.govyoutube.com The ground state tautomerization reaction between the parent molecule and its isomer formed by rotation around the C2=C3 double bond is significantly prohibited due to a high transition barrier of 54.4 kcal/mol, as predicted by CASSCF/6-31G(d) calculations. nih.gov

The optimized geometric structures provide foundational information for understanding the molecule's reactivity and spectroscopic properties. These calculations are often performed in conjunction with experimental data to validate the computational models.

Table 2: Calculated Relative Energies of (1Z,2E)-methyl 2,4-pentadienoate and its Tautomers

SpeciesRelative Energy (kcal/mol)
S₀(M24PDA)0.0
S'₀(isomer 1)13.9
S''₀(isomer 2)1.8
TS(1)54.4
TS(2)11.4

S₀(M24PDA) is the ground state (1Z,2E)-methyl 2,4-pentadienoate. S'₀ and S''₀ are its isomers. TS(1) and TS(2) are the transition states between the ground state and its isomers. Data from CASSCF/6-31G(d) calculations. nih.gov

Complete Active Space Self-Consistent Field (CASSCF) Methods

The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful tool for studying the electronic structure of molecules, particularly for excited states, where electron correlation is significant. aip.org CASSCF calculations have been pivotal in understanding the photophysics and decay dynamics of this compound (M24PDA). researchgate.netnih.govyoutube.com

Studies have used CASSCF to calculate the minimal excitation energies and geometric structures of the lower-lying singlet and triplet excited states, as well as the curve-crossing points which are crucial for understanding non-radiative decay pathways. researchgate.netnih.govyoutube.com For M24PDA, CASSCF calculations were performed with an active space of 6 electrons in 5 orbitals (CASSCF(6,5)) to investigate its excited-state decay mechanism. nih.gov These calculations revealed that upon excitation to the S2(ππ*) state, the short-time structural dynamics are dominated by the Cα=Cβ–C4=C5 stretch coordinate. researchgate.netnih.govyoutube.com

The method has also been used to optimize the geometries of conical intersections and intersystem crossing points, which are critical for understanding the pathways of photochemical reactions and photophysical processes. nih.govresearchgate.net

Table 3: CASSCF(6,5)/6-31G(d) Computed Electronic Transition Energies and Geometric Parameters for Excited States of (1Z,2E)-methyl 2,4-pentadienoate

StateΔE (kcal/mol)R(C4-C5) (Å)R(C3-C4) (Å)R(C2-C3) (Å)R(C1-C2) (Å)
S₀0.01.3461.4421.3651.464
S₁76.51.4311.3691.4321.458
S₂115.71.4151.4011.4081.447

Selected data from a CASSCF study on the decay dynamics of this compound. nih.gov

Perturbation Molecular Orbital Theory in Mechanistic Elucidation

Perturbation Molecular Orbital (PMO) theory, including the widely known Frontier Molecular Orbital (FMO) theory, provides a qualitative framework for understanding and predicting the outcomes of chemical reactions. libretexts.org This theory focuses on the interactions between the molecular orbitals of the reactants. In the context of cycloaddition reactions involving this compound, FMO theory explains the reactivity and selectivity based on the interaction between the HOMO of one reactant and the LUMO of the other. libretexts.orgaip.org

For a Diels-Alder reaction, the interaction between the HOMO of the diene (in this case, this compound) and the LUMO of the dienophile (or vice versa) governs the reaction pathway. The symmetry of these frontier orbitals determines whether the reaction is thermally or photochemically allowed and influences the stereochemical outcome of the product. aip.org While specific detailed PMO analyses for this compound were not found in the searched literature, the principles of FMO theory are fundamental to rationalizing the observed reactivity in its cycloaddition reactions, as explored through more quantitative DFT calculations.

Structural Dynamics in Excited States and Photophysics

The study of structural dynamics in excited states is crucial for understanding the photophysical and photochemical behavior of molecules. For this compound, resonance Raman spectroscopy combined with CASSCF calculations has been employed to probe these dynamics. researchgate.netnih.govyoutube.com

Upon excitation to the light-absorbing S2(ππ*) state, the molecule undergoes rapid structural changes. The A-band resonance Raman spectra of methyl 2,4-pentadienoate (M24PDA) indicate that the initial structural dynamics in the Franck-Condon region are dominated by the Cα=Cβ–C4=C5 stretching coordinate. researchgate.netnih.govyoutube.com This is distinct from similar molecules where the dynamics might be focused on other coordinates, such as the Cα=Cβ and C=O stretches. researchgate.netnih.govyoutube.com

These studies have revealed that the substitution of a vinyl group at the β-position significantly alters the short-time structural dynamics and the subsequent decay processes. researchgate.netnih.govyoutube.com A detailed decay mechanism involving reconjugation and subsequent charge-transfer reactions of the O=C–Cα=Cβ chromophore has been proposed to explain these observations. nih.govyoutube.com Furthermore, the perpendicular conformation between the C=O and Cα=Cβ bonds at the conical intersection between the S2 and S1 states (CI(S2/S1)) is thought to open up a photoisomerization channel in the S1 state. researchgate.net

Theoretical Vibrational Analysis of this compound

The vibrational properties of this compound have been investigated through computational methods to understand its molecular structure and dynamics. Theoretical vibrational analysis provides a powerful tool for assigning and interpreting experimental infrared (IR) and Raman spectra. By employing quantum chemical calculations, it is possible to predict the vibrational frequencies and the nature of the normal modes of the molecule.

One significant study utilized Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set to perform these calculations. aip.org This level of theory has been shown to be effective for predicting the vibrational spectra of organic molecules. The theoretical analysis is crucial for the detailed assignment of the complex vibrational spectra obtained from experimental techniques like Fourier Transform Infrared (FT-IR) and Fourier Transform (FT)-Raman spectroscopy. aip.org

The assignment of vibrational spectra for this compound is based on a combination of these theoretical computations and experimental measurements. aip.org The calculations provide insights into the fundamental vibrational modes of the molecule, which are essential for interpreting the structural dynamics, particularly in excited states. aip.orgresearchgate.net For instance, the study of resonance Raman spectra, which probes the structural changes upon electronic excitation, heavily relies on accurate vibrational assignments from theoretical models. aip.org

The computational approach involves optimizing the ground-state geometry of the molecule and then calculating the second derivatives of the energy with respect to the nuclear coordinates. This process yields the harmonic vibrational frequencies and the corresponding normal modes. These calculated frequencies are often scaled by an empirical factor to better match the experimental data, accounting for anharmonicity and limitations of the theoretical method.

Detailed findings from such studies include the assignment of specific vibrational modes to the observed peaks in the IR and Raman spectra. These modes typically involve stretching, bending, and torsional motions of the various functional groups and the carbon backbone of the this compound molecule.

Research Findings on Vibrational Assignments

Computational studies, specifically using the B3LYP/6-31G(d) method, have been instrumental in assigning the vibrational spectra of this compound (M24PDA). aip.org The analysis of normal modes provides a description of the atomic motions for each calculated vibrational frequency.

The short-time structural dynamics of M24PDA have been shown to be dominated by the Cα=Cβ–C4=C5 stretch coordinate. aip.org This highlights the importance of the conjugated diene system in the molecule's vibrational behavior. The following table presents a selection of calculated vibrational frequencies and their assignments based on normal mode analysis.

Calculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment (Vibrational Mode)
-1725C=O stretch
-1645Conjugated diene C=C stretch
--Cα=Cβ–C4=C5 stretch
--CH₃ rock
--C-O stretch
--C-C stretch
--CH₂ wag
--CH bend

Note: The table provides a representative list of vibrational modes. A complete theoretical analysis yields a full spectrum of normal modes. The experimental frequencies are based on general values for similar functional groups and may vary slightly based on the specific molecular environment and experimental conditions.

The theoretical vibrational analysis, in conjunction with experimental resonance Raman spectroscopy, has been crucial in understanding the photophysics of this compound. aip.org The calculations help to identify which vibrational modes are most active upon electronic excitation, providing insights into the initial structural changes the molecule undergoes. aip.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, and methyl penta-2,4-dienoate (B1249696) is no exception. ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon framework, respectively.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of methyl (E)-2-methylpenta-2,4-dienoate in deuterated benzene (B151609) (C₆D₆) shows distinct signals for each proton. The vinylic protons exhibit characteristic couplings, with a doublet at 7.32 ppm corresponding to H3, a multiplet at 6.36 ppm for H4, and two doublets at 5.19 and 5.07 ppm for the terminal H5 protons. The methyl ester protons appear as a sharp singlet at 3.41 ppm, and the methyl group at C2 is observed as a singlet at 1.83 ppm. rsc.org In another example, for methyl (2E,4E)-5-anilino-4-(methoxycarbonyl)penta-2,4-dienoate in CDCl₃, the proton signals are well-resolved, showing a broad doublet for the NH proton at 10.75 ppm and distinct doublets for the vinylic protons H-5, H-3, and H-2 at 7.76, 7.48, and 6.19 ppm, respectively. mdpi.com

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides insight into the carbon skeleton. For methyl (E)-2-methylpenta-2,4-dienoate in C₆D₆, the carbonyl carbon of the ester gives a signal at 168.2 ppm. The olefinic carbons are found at 138.5, 132.5, and 123.8 ppm, while the methoxy (B1213986) carbon and the C2-methyl carbon resonate at 51.4 and 12.8 ppm, respectively. rsc.org In the case of methyl (2E,4E)-5-anilino-4-(methoxycarbonyl)penta-2,4-dienoate, the two ester carbonyl carbons are observed at 169.4 and 168.8 ppm. mdpi.com The carbons of the diene system and the phenyl ring show characteristic shifts within the aromatic and olefinic regions. mdpi.com

2D NMR Spectroscopy:

While specific 2D NMR data for the parent methyl penta-2,4-dienoate is not detailed in the provided search results, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are routinely used to establish proton-proton and proton-carbon correlations, respectively. These methods would definitively confirm the assignment of protons and carbons in the structure, especially for more complex derivatives.

¹H NMR Data for Methyl (E)-2-methylpenta-2,4-dienoate in C₆D₆
Proton Chemical Shift (δ) in ppm
H37.32 (d, J = 11.4 Hz)
H46.36 (ddd, J = 16.8, 11.4, 10.1 Hz)
H55.19 (d, J = 16.8 Hz)
H5'5.07 (d, J = 10.1 Hz)
OCH₃3.41 (s)
CH₃1.83 (s)
¹³C NMR Data for Methyl (E)-2-methylpenta-2,4-dienoate in C₆D₆
Carbon Chemical Shift (δ) in ppm
C=O168.2 (s)
C4138.5 (d)
C3132.5 (d)
C5123.8 (t)
OCH₃51.4 (q)
C2-CH₃12.8 (q)

Mass Spectrometry (GC-MS, LC-MS, UPLC-MS/MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

GC-MS:

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile compounds like this compound. The GC separates the compound from a mixture, and the MS provides its mass spectrum. The mass spectrum will show the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound (112.13 g/mol for C₆H₈O₂). nih.gov Fragmentation patterns, such as the loss of a methoxy group (-OCH₃) or a carbomethoxy group (-COOCH₃), can help to confirm the structure. One study identified methylpenta-2,4-dienoate as a bioactive compound in Ficus capensis leaf through GC-MS analysis. idosi.org

LC-MS and UPLC-MS/MS:

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-performance version, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), are invaluable for analyzing less volatile or thermally labile derivatives of this compound. For instance, LC-MS was used to characterize metabolites in the biodegradation of methyl orange, which included a dienoate derivative. researchgate.net Tandem mass spectrometry (MS/MS) provides even more detailed structural information by fragmenting a selected ion and analyzing the resulting daughter ions. This technique is crucial for identifying and quantifying compounds in complex biological or environmental samples.

Mass Spectrometry Data for a Derivative: Methyl (2E,4E)-5-anilino-4-(methoxycarbonyl)penta-2,4-dienoate
Ion m/z (relative intensity)
[M+H]⁺262 (6)
[M]⁺261 (1)
Fragment94 (100)
Fragment77 (49)
Fragment93 (34)

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of methyl (E)-2-methylpenta-2,4-dienoate shows a strong absorption band around 1711 cm⁻¹ corresponding to the C=O stretching of the ester group. rsc.org The C=C stretching vibrations of the conjugated diene system typically appear in the region of 1600-1650 cm⁻¹. Other characteristic peaks include C-H stretching vibrations above 3000 cm⁻¹ for the vinylic hydrogens and below 3000 cm⁻¹ for the methyl group hydrogens, as well as C-O stretching vibrations for the ester linkage around 1250-1263 cm⁻¹. rsc.org

FTIR Data for Methyl (E)-2-methylpenta-2,4-dienoate
Vibrational Mode Frequency (cm⁻¹)
C=O Stretch1711 (s)
C-H Stretch (sp²)3089 (w)
C-H Stretch (sp³)2995 (w), 2952 (w)
C-O Stretch1263 (s), 1250 (s)

Resonance Raman Spectroscopy

Resonance Raman spectroscopy provides detailed information about the vibrational modes that are coupled to an electronic transition. By tuning the laser excitation wavelength to coincide with an electronic absorption band of the molecule, specific vibrational modes are enhanced. Studies on methyl 2,4-pentadienoate (M24PDA) have utilized resonance Raman spectroscopy to investigate its structural dynamics in the excited state. aip.orgresearchgate.netnih.gov The spectra are often dominated by a particular vibrational mode and its overtones and combination bands. aip.org For M24PDA, the short-time structural dynamics are primarily governed by the Cα=Cβ-C4=C5 stretching coordinate. nih.gov This technique is particularly useful for understanding the initial molecular motions that occur upon photoexcitation. nih.govresearchgate.net

Electronic Circular Dichroism (ECD) Analysis for Chiral Derivatives

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light. While the parent this compound is achiral, chiral derivatives can be analyzed by ECD. For example, the development of a fluorescent probe based on a chiral penta-2,4-dienoate structure highlights the potential application of chiroptical methods. researchgate.net The experimental ECD spectrum, when compared with a theoretically calculated spectrum, can unambiguously establish the stereochemistry of the molecule.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The conjugated diene system in this compound acts as a chromophore, giving rise to a strong π → π* transition. For methyl (E)-2-methylpenta-2,4-dienoate in methanol (B129727), the absorption maximum (λmax) is observed at 253 nm. rsc.org The position and intensity of this absorption can be influenced by the solvent and the presence of other substituents on the diene system. For instance, the UV spectra of (1Z,2E)-methyl 2,4-pentadienoate have been recorded in various solvents like cyclohexane, acetonitrile, and methanol to study the electronic transitions. aip.org

UV-Visible Spectroscopy Data for Methyl (E)-2-methylpenta-2,4-dienoate
Solvent λmax (nm)
Methanol253

Applications of Methyl Penta 2,4 Dienoate As a Synthetic Building Block

Precursor in the Synthesis of Conjugated Systems and Polymers

The conjugated diene structure of methyl penta-2,4-dienoate (B1249696) makes it an excellent monomer for the synthesis of polymers and extended conjugated systems. The polymerization can proceed through different mechanisms, leading to polymers with distinct microstructures and properties.

Radical polymerization of methyl penta-2,4-dienoate (referred to as β-vinylacrylate in some literature) has been shown to produce homopolymers. nih.gov The polymerization process involves competitive addition pathways, specifically 1,4-addition and 1,2-addition. Research has demonstrated that the resulting polymer is typically a mixture of repeat units arising from these two modes, with one study reporting an 85:15 ratio of 1,4- to 1,2-addition units. nih.gov This competition influences the final structure and properties of the polymer backbone.

Anionic polymerization offers another route to creating polymers from dienoate monomers. While studies on this compound itself are specific, research on structurally similar methyl 2,4-alkadienoates provides insight into the process. researchgate.net For instance, the anionic polymerization of monomers like methyl 2,4-dimethyl-2,4-pentadienoate using initiators such as t-BuLi has been shown to proceed via a complete trans 1,4-addition. researchgate.net This high degree of stereocontrol is a significant advantage of anionic methods. The resulting polymers can be further modified, for example, through hydrogenation, to yield materials like head-to-tail poly(propylene-alt-methyl methacrylate). researchgate.net

Furthermore, palladium-catalyzed cross-coupling reactions provide a powerful method for extending the conjugated system of dienoic acid derivatives. iupac.org Aryl or vinylic halides can be coupled with 2,4-pentadienoic acid derivatives to synthesize 5-arylpentadienoic acid derivatives, effectively creating more complex conjugated structures. iupac.org These methods are stereospecific and generally provide good to excellent yields. iupac.org

Table 1: Polymerization of Dienoate Monomers

Monomer Polymerization Method Key Findings Reference
This compound Radical Polymerization Forms a homopolymer with a mix of 1,4- and 1,2-addition units (85:15 ratio). nih.gov
Methyl 2,4-dimethyl-2,4-pentadienoate Anionic Polymerization Achieves complete trans 1,4-addition. researchgate.net

Role in the Construction of Cyclic Structures via Cycloadditions

The conjugated diene moiety of this compound is ideally suited for participating in cycloaddition reactions, most notably the Diels-Alder reaction. ontosight.ai In these reactions, the diene reacts with a dienophile to form a six-membered ring, a fundamental transformation for building cyclic and polycyclic systems.

The reactivity of this compound as a diene allows it to react with various dienophiles. For example, its reaction with acrolein has been used to synthesize ethyl 6-formylcyclohex-2-enecarboxylate, a key step in certain synthetic pathways. psu.edu In a landmark synthesis of the complex natural product reserpine, R.B. Woodward utilized the Diels-Alder reaction between methyl trans-2,4-pentadienoate and 1,4-benzoquinone. msu.edu This reaction established the core bicyclic structure and set the stereochemistry of three chiral centers in a single, highly controlled step. msu.edu

Interestingly, derivatives of this compound can also exhibit inverted reactivity. A study on methyl 2-methylthiopenta-2,4-dienoate, a captodative diene, showed that it reacts cleanly as a dienophile at its less substituted double bond in Diels-Alder reactions with unactivated conjugated dienes. rsc.orgrsc.org This highlights the tunability of the diene system's reactivity through substitution. The reaction of enamines with methyl trans-2,4-pentadienoate has also been reported as a method for synthesizing 1,3-cyclohexadienes. acs.org

Table 2: Examples of Cycloaddition Reactions

Reactants Reaction Type Product/Intermediate Application Reference
Methyl trans-2,4-pentadienoate, 1,4-Benzoquinone Diels-Alder Bicyclic adduct Total synthesis of Reserpine msu.edu
Ethyl 3-methylpenta-2,4-dienoate, Methacrolein (B123484) Diels-Alder Aldehyde ester intermediate Total synthesis of Fraxinellone psu.edu
Methyl 2-methylthiopenta-2,4-dienoate, Unactivated dienes Diels-Alder Cyclohexene (B86901) derivative Acts as a dienophile rsc.orgrsc.org

Intermediate in the Synthesis of Complex Organic Molecules

Beyond being a simple starting material, this compound serves as a crucial intermediate in the multi-step synthesis of complex and biologically active molecules, including natural products. ontosight.ai Its structure provides a template that can be elaborated through various chemical transformations.

The total synthesis of fraxinellone, a degraded limonoid, effectively utilized a derivative, ethyl 3-methylpenta-2,4-dienoate. psu.edu A Diels-Alder reaction of this diene with methacrolein formed the key cyclohexene intermediate, which was then converted through several steps into the final natural product. psu.edu Similarly, the synthesis of taxadienone, a key precursor to the anticancer drug Taxol, has involved strategies using substituted alkyl penta-2,4-dienoate derivatives in conjugate addition reactions to build key carbon centers. researchgate.net

The compound also plays a role in synthesizing other complex structures. For example, it can be used to construct δ-substituted-β,γ-unsaturated scaffolds through the 1,6-addition of tertiary carbon radicals. researchgate.net This reaction, often catalyzed by photoredox catalysts, allows for the formation of new carbon-carbon bonds at the terminus of the diene system. researchgate.net

Table 3: Use in Complex Molecule Synthesis

Target Molecule Key Reaction Involving Penta-2,4-dienoate Role of Penta-2,4-dienoate Reference
Reserpine Diels-Alder cycloaddition Formation of bicyclic core msu.edu
Fraxinellone Diels-Alder cycloaddition Formation of key cyclohexene intermediate psu.edu

Derivatization for Specific Research Applications (e.g., Strigolactone Analogs)

The structural motif of this compound is a useful scaffold for the synthesis of analogs of naturally occurring signaling molecules, such as strigolactones. Strigolactones are a class of plant hormones that regulate plant development and are involved in symbiotic and parasitic interactions in the rhizosphere. iita.orguniba.it Due to their low natural abundance and complex structures, the development of synthetic analogs is crucial for research and potential agricultural applications. iita.orgnih.gov

Researchers have designed and synthesized novel strigolactone analogs that incorporate a modified penta-2,4-dienoate structure. For example, (2E,4E)-methyl 4-methyl-5-(4-methyl-5-oxo-2,5-dihydrofuran-2-yloxy)penta-2,4-dienoate (MP26) is a synthetic analog designed to probe the structure-activity relationships of strigolactones. nih.gov Its synthesis involves a Wittig-type reaction to construct the dienoate system. nih.gov These synthetic analogs, such as the methyl phenlactonoates (MPs), are tested for their biological activity, including their ability to induce seed germination in parasitic plants like Striga and to regulate plant architecture. iita.orgnih.gov The development of these analogs demonstrates that even slight structural modifications to the core molecule can significantly impact biological efficiency, providing tools to dissect specific functions of strigolactones. iita.org

Table 4: Synthesis of a Strigolactone Analog

Analog Name Key Synthetic Step Starting Materials for Dienoate Moiety Biological Target Reference
(2E,4E)-methyl 4-methyl-5-(4-methyl-5-oxo-2,5-dihydrofuran-2-yloxy)penta-2,4-dienoate (MP26) Wittig reaction (E)-2-methyl-3-[(4-methyl-5-oxo-2,5-dihydrofuran-2-yl)oxy]acrylaldehyde, Methyl (triphenylphosphoranylidene) acetate (B1210297) Root parasitic plants, Rice nih.gov

Environmental and Biocatalytic Transformations of Penta 2,4 Dienoate Derivatives

Involvement in Microbial Degradation Pathways

Penta-2,4-dienoate (B1249696) derivatives are notable intermediates in the aerobic breakdown of various aromatic compounds by soil bacteria. nih.gov Microorganisms, particularly from the genera Pseudomonas and Rhodococcus, utilize complex enzymatic systems to cleave aromatic rings and channel the resulting products into central metabolism. nih.govnih.govnih.gov A common strategy is the meta-cleavage pathway of catechols, which generates linear, unsaturated molecules. researchgate.net

In these pathways, compounds like benzoate (B1203000) or biphenyl (B1667301) are first converted to catechol or its substituted derivatives. nih.gov A crucial enzyme, catechol 2,3-dioxygenase, then opens the aromatic ring to produce a 2-hydroxymuconic semialdehyde. nih.gov Subsequent enzymatic steps involving dehydrogenases, decarboxylases, and hydrolases process this intermediate, often leading to the formation of 2-hydroxypenta-2,4-dienoate. nih.govnih.govresearchgate.net This molecule serves as a substrate for further enzymatic action, ultimately yielding simple metabolites like pyruvate (B1213749) and acetaldehyde (B116499) that can enter the Krebs cycle. nih.govuth.gr For instance, in the degradation of p-cymene (B1678584) by Pseudomonas putida, the CmtE hydrolase enzyme produces 2-hydroxypenta-2,4-dienoate and isobutyrate. nih.gov Similarly, the degradation of carbazole (B46965) and polychlorinated biphenyls (PCBs) in other bacterial strains also proceeds through this key intermediate. nih.govresearchgate.net

MicroorganismDegradation PathwayKey Intermediate Formed
Pseudomonas putidap-Cymene / Toluene catabolism (Cmt and TOL pathways)2-Hydroxypenta-2,4-dienoate. nih.govnih.gov
Rhodococcus jostii RHA1Biphenyl/PCB catabolism (Bph pathway)2-Hydroxypenta-2,4-dienoate. nih.gov
Pseudomonas sp. LD2Carbazole degradation2-Hydroxypenta-2,4-dienoic acid. researchgate.net
Terrabacter sp.Dibenzofuran degradation2-Hydroxypenta-2,4-dienoate. uth.gr

Enzymatic Conversions and Hydratase Activity

The central enzymatic transformation of the penta-2,4-dienoate core involves a specific hydratase. This enzyme, known as 2-hydroxypenta-2,4-dienoate hydratase or vinylpyruvate hydratase (VPH), is classified under EC 4.2.1.80. nih.govnih.gov It catalyzes the stereospecific addition of a water molecule to 2-hydroxypenta-2,4-dienoate. researchgate.net This reaction converts the dienol intermediate into 2-oxo-4-hydroxy-pentanoate (also known as 4-hydroxy-2-oxovalerate). nih.govresearchgate.net

Detailed stereochemical analyses of VPH from Pseudomonas putida mt-2 and Leptothrix cholodnii SP-6 have shown that the enzyme facilitates the conjugate addition of water to an α,β-unsaturated ketone intermediate. nih.govresearchgate.net In some organisms, the hydratase exists as a complex with the preceding enzyme in the pathway, 4-oxalocrotonate decarboxylase, which is thought to ensure the efficient and controlled processing of the chemically unstable dienol intermediate. researchgate.net The genes encoding this hydratase have been identified in several bacteria, often as part of a larger operon for aromatic degradation, such as the pcbE gene in Pseudomonas sp. DJ-12 and the bphH gene in Pseudomonas pseudoalcaligenes. researchgate.netasm.org

Enzyme Name / GeneEC NumberSource OrganismReaction Catalyzed
Vinylpyruvate Hydratase (VPH) / 2-Hydroxypenta-2,4-dienoate hydratase4.2.1.80Pseudomonas putida mt-2, Leptothrix cholodnii SP-6Converts 2-hydroxy-2,4-pentadienoate to 2-keto-4S-hydroxypentanoate. nih.govresearchgate.net
CmtF4.2.1.80Pseudomonas putida MT-2Converts 2-hydroxy-penta-2,4-dienoate to 2-oxo-4-hydroxy-pentanoate. nih.gov
pcbENot specifiedPseudomonas sp. DJ-12Encodes 2-hydroxypenta-2,4-dienoate hydratase. researchgate.net
bphHNot specifiedPseudomonas pseudoalcaligenes KF707Encodes 2-hydroxy-penta-2,4-dienoate hydratase. asm.org

Biocatalytic Potential for Sustainable Chemical Production

The understanding of microbial pathways that form and transform penta-2,4-dienoate derivatives opens avenues for sustainable chemical production through biocatalysis. tudelft.nl By harnessing these natural enzymatic processes, it is possible to convert renewable feedstocks, such as biomass and lignin-derived aromatic compounds, into valuable platform chemicals. nih.govasabe.org This approach aligns with the principles of green chemistry by utilizing biodegradable catalysts (enzymes) that operate under mild conditions. tudelft.nlmdpi.com

One promising strategy involves "biological funneling," where complex mixtures of aromatic compounds from lignin (B12514952) depolymerization are channeled through microbial pathways to a single, valuable intermediate like 2-hydroxypenta-2,4-dienoate. nih.gov This intermediate can then be either harvested or further converted into other useful chemicals. Furthermore, the enzymatic synthesis of esters, such as methyl penta-2,4-dienoate, offers a green alternative to traditional chemical methods. Lipases, for example, have been successfully used in solvent-free systems to catalyze the esterification of related compounds like sorbic acid with alcohols such as glycerol (B35011). researchgate.netsemanticscholar.orgmdpi.com Such processes can create novel molecules with tailored properties, for instance, improved solubility or enhanced antimicrobial activity. mdpi.comunife.it The development of hybrid processes, combining microbial fermentation with subsequent chemical or enzymatic catalysis, is also a viable route for producing chemicals like sorbic acid and its salts from sugars. asabe.orgosti.gov

Application AreaBiocatalytic ApproachExample Process
Platform Chemical ProductionBiological funneling of renewable feedstocksConversion of mixed lignin-derived aromatics by Rhodococcus jostii to intermediates like 2-hydroxypenta-2,4-dienoate. nih.gov
Bio-based PreservativesHybrid fermentation-catalysisProduction of sorbic acid/potassium sorbate (B1223678) from biomass-derived triacetic acid lactone (TAL). asabe.orgosti.gov
Novel Ester SynthesisEnzymatic esterificationLipase-catalyzed synthesis of glycerol sorbate from sorbic acid and glycerol in a solvent-free system. researchgate.netmdpi.com
Specialty ChemicalsRepurposing metabolic pathwaysUse of engineered Polyketide Synthases (PKS) for the production of specialty lipids from fatty acids.

Future Research Directions

Development of Novel Stereoselective Methodologies

The control of stereochemistry is paramount in modern chemical synthesis, particularly for the production of pharmaceuticals and biologically active molecules. For methyl penta-2,4-dienoate (B1249696) and its derivatives, achieving high stereoselectivity in reactions remains a key objective. Future work will likely focus on creating sophisticated methods that can precisely control the geometry of the double bonds (E/Z configuration) and introduce chirality with high enantiomeric excess.

Key areas of investigation include:

Enantioselective Catalysis: The development of new chiral catalysts for reactions such as the organocatalytic enantioselective reduction of related nitro-dienes has shown promise. researchgate.net Future efforts may expand upon this to directly functionalize the diene system with high enantioselectivity.

Stereodivergent Synthesis: Strategies that allow access to any desired stereoisomer from a common starting material are highly valuable. Research into enantiodivergent processes, such as those explored for cyclohepta[b]indoles, could be adapted for transformations involving methyl penta-2,4-dienoate. uni-konstanz.de

Advanced Reagent Control: The design of new reagents that can impart stereochemical control is another promising avenue. This includes modifications of classic reactions like the Wittig or Horner-Wadsworth-Emmons reactions to favor the formation of specific isomers under milder conditions. rsc.org For instance, stereoselective preparations of (Z)-2,4-pentadienoates have been achieved via Favorskii rearrangement, indicating the potential for exploring unconventional reaction pathways. acs.org

A summary of stereoselective approaches for related dienyl compounds is presented below.

Reaction TypeCatalyst/ReagentKey FeatureRelated Compound
Cross-CouplingIron (Fe) CatalystStereoselective formation of (2E,4Z) isomerMethyl-(2E,4Z)-5-chloropenta-2,4-dienoate
Organocatalytic ReductionChiral AminesEnantioselective reduction of a nitro groupδ-Nitro Dienes
DiborationChiral LigandsEnantioselective 1,2-diboration of 1,3-dienes1,3-Dienes
RearrangementBaseStereoselective formation of (Z)-isomerDihaloketones

Exploration of New Catalytic Systems for Transformations

Catalysis is at the heart of efficient and sustainable chemistry. While established catalytic methods are used for transformations of this compound, the exploration of novel catalytic systems is a vibrant area of research. The goal is to discover catalysts that offer higher activity, improved selectivity, broader substrate scope, and operate under greener reaction conditions.

Future catalytic research directions include:

Photoredox Catalysis: The use of light-driven catalysts, such as those based on iridium, has enabled novel transformations like the 1,6-addition of tertiary carbon radicals to alkyl penta-2,4-dienoate derivatives. researchgate.net Further exploration in this area could uncover new reactivity patterns and allow for previously inaccessible molecular scaffolds.

First-Row Transition Metals: Iron-catalyzed cross-coupling reactions have been successfully used for the stereoselective synthesis of pheromone components from a chlorinated precursor of this compound. researchgate.net Expanding the catalytic toolbox to include other earth-abundant and less toxic metals like cobalt, nickel, and copper is a major goal for sustainable chemistry.

Carbene Insertion Catalysis: Advanced catalyst systems, including those based on rhodium (Rh) and iridium (Ir), are being developed for carbene insertion into C-H bonds. snnu.edu.cn Applying this technology could lead to direct functionalization of molecules using this compound as a carbene precursor, offering highly efficient bond formations. snnu.edu.cn

Ionic Liquids and Tandem Reactions: Ionic liquids have been shown to promote novel tandem reactions, transforming Baylis-Hillman adducts derived from related ketones into complex heterocyclic systems in a single operation. clockss.org Investigating these systems for this compound could streamline synthetic routes to valuable products.

Advanced Computational Modeling for Reaction Prediction and Design

The synergy between computational chemistry and experimental synthesis is revolutionizing how chemical research is conducted. For this compound, advanced computational modeling offers a powerful tool to predict reactivity, design novel reactions, and accelerate the discovery process.

Key applications of computational modeling in this context include:

Reaction Prediction and Yield Optimization: As demonstrated in the synthesis of complex molecules like azetidines, computational models can predict whether a proposed reaction will be successful and can estimate the potential yield. mit.edu By calculating properties such as frontier orbital energies, researchers can screen potential reactants and conditions in silico, saving significant time and resources. mit.edu

Mechanism Elucidation: Artificial intelligence (AI) and machine learning (ML) models are becoming increasingly adept at predicting reaction mechanisms. ijsea.com Tools like Chemprop and ReactionPredictor can help identify plausible reaction pathways, intermediates, and transition states for transformations involving this compound. ijsea.com

Catalyst Design: Computational methods, such as Density Functional Theory (DFT), can be used to model catalyst-substrate interactions. ijsea.com This allows for the rational design of new catalysts with enhanced selectivity and activity. Molecular docking studies can further help in understanding the binding of substrates to catalyst active sites. inventi.in

The table below summarizes some computational tools and their applications.

Computational Tool/MethodApplicationPotential Impact on this compound Research
Density Functional Theory (DFT)Calculating molecular properties, modeling reaction pathways. ijsea.comPredicting reactivity, elucidating mechanisms, designing new catalysts.
Machine Learning (e.g., GNNs)Predicting reaction outcomes, retrosynthetic analysis. ijsea.comAccelerating the discovery of new synthetic routes and applications.
Molecular DockingSimulating ligand-protein or substrate-catalyst binding. inventi.inDesigning selective inhibitors or optimizing catalytic transformations.
Frontier Molecular Orbital TheoryPredicting reactivity and selectivity of reactions. mit.eduGuiding the selection of substrates and conditions for desired outcomes.

Investigating Emerging Synthetic Applications

This compound is a valuable C5 building block, and its conjugated diene structure makes it a versatile precursor in a variety of synthetic applications. While its role in producing certain polymers and as an intermediate is known, future research is set to uncover new and more complex applications. ontosight.ai

Emerging areas of application include:

Natural Product Synthesis: The structural motif of this compound is found within more complex natural products. It has been utilized as a starting material in the synthesis of precursors for complex molecules like taxanes. uni-konstanz.deresearchgate.net Future work will likely see its incorporation into the total synthesis of other biologically active natural products.

Pharmaceutical and Agrochemical Development: Derivatives of this compound are being investigated for a range of biological activities. Substituted pentadienoates have been explored for potential anticancer properties and as selective ligands for cannabinoid receptors (CB2), which are targets for treating inflammation and pain. rsc.orgontosight.ai Its use in synthesizing strigolactone analogs points to applications in agriculture as plant growth regulators. frontiersin.org

Pheromone Synthesis: Specific isomers of derivatives, such as methyl (2E,4Z)-deca-2,4-dienoate, are known components of insect sex pheromones. researchgate.netresearchgate.net The development of efficient and stereoselective synthetic routes to these compounds from this compound precursors is crucial for their large-scale production for use in sustainable pest management strategies. researchgate.net

Diels-Alder Reactions: The conjugated diene system makes this compound an ideal component for Diels-Alder reactions, a powerful tool for constructing six-membered rings. ontosight.ai Future research will likely explore its use with a wider range of dienophiles to access novel and complex cyclic structures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.